molecular formula C18H18N2O3S2 B2578060 ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 868675-02-9

ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2578060
CAS No.: 868675-02-9
M. Wt: 374.47
InChI Key: XNFWMRMJVMQKNI-HNENSFHCSA-N
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Description

Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 2-amino-5,7-dimethyl-1,3-benzothiazole under acidic conditions to form the imine intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The thiophene and benzothiazole rings allow the compound to intercalate with DNA or inhibit enzyme activity by binding to the active site. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their electronic properties and biological activities.

    Benzothiazole derivatives: Widely studied for their antimicrobial and anticancer properties.

    Esters of aromatic acids: Commonly used in pharmaceuticals and materials science.

Uniqueness

Ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a thiophene ring, benzothiazole core, and ester functional group. This unique structure allows it to exhibit a wide range of biological activities and electronic properties, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWMRMJVMQKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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